molecular formula C8H16N2 B2754879 rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1487346-91-7

rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B2754879
CAS RN: 1487346-91-7
M. Wt: 140.23
InChI Key: NLRPLOMLCUJBET-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane” is a chemical compound with a molecular weight of 213.15 . It is a solid substance at room temperature . The IUPAC name for this compound is "(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride" .


Synthesis Analysis

The synthesis of similar bicyclo[3.3.1]nonane derivatives has been well investigated . For instance, the reaction of 1,3-dibromoadamantane with glycols in the presence of sodium glycolate can synthesize bicyclo[3.3.1]nonane derivatives .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1…/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.15 .

Scientific Research Applications

Radioligand Development for PET Imaging

The synthesis and in vivo evaluation of a compound similar to "rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane," designed as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR), showcases the application in neuroimaging. The compound demonstrated the ability to cross the blood-brain barrier and specifically label neuronal α7-nAChRs, highlighting its utility in studying neurological functions and disorders (Gao et al., 2012).

Polymer Chemistry and Materials Science

Research into silylenes, closely related to the diazabicyclo[4.2.1]nonane structure, has led to the synthesis of new stable compounds with potential applications in materials science. These silylenes show unique reactivity and stability characteristics, making them interesting subjects for the development of new materials and catalysts (Tomasik et al., 2009).

Medicinal Chemistry: Ligands for Receptor Studies

A study explored the synthesis of bicyclic σ receptor ligands with cytotoxic activity, illustrating the chemical versatility and potential therapeutic applications of compounds within the same structural family as "rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane." These ligands showed high affinity for σ1 receptors and demonstrated significant cell growth inhibition in various human tumor cell lines, indicating their potential in cancer therapy research (Geiger et al., 2007).

Catalysis and Polymerization

The diazabicyclo[4.2.1]nonane scaffold has also been applied in catalysis, specifically in the selective polymerization of monomers to create novel polymeric materials. For example, one study described the Lewis pair catalyzed highly selective polymerization for the synthesis of AzCy(AB)xCyAz pentablock terpolymers, demonstrating the scaffold's utility in precisely controlling polymer structure and properties (Zhu et al., 2020).

Safety and Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRPLOMLCUJBET-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CC[C@@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Neat ammonium formate (2 g, 31.7 mmol) was added to stirred suspension of 9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane (250 mg, 1.085 mmol) and 10% Pd-C (150 mg, 0.141 mmol) in abs. ethanol (50 ml). The mixture was heated to reflux for 2-3 h. The suspension was filtered and to the filtrate TFA (0.5 ml) was added and evaporated to dryness to afford 3-methyl-3,9-diazabicyclo[4.2.1]nonane and isolated as the bis-TFA salt. LC/MS: m/e 141 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.